3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Description
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-11-20-21-18(23-11)24-16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-17(16)22/h2-10H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTZICOXGJOTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves the reaction of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline with 2-chloroquinoline under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death . It also interacts with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can be compared with other 1,3,4-thiadiazole derivatives such as:
4-Chloro-5-[(5-methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl-2-phenyl-3(2H)-pyridazinone: This compound also exhibits antimicrobial activity but differs in its chemical structure and specific applications.
{[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetonitrile: Known for its potential as an anticancer agent, this compound shares similar biological activities but has a different molecular framework.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound is used in the development of new pharmaceuticals and has unique properties compared to this compound.
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